

PF-04880594 resistance mechanisms

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Compound Focus: PF-04880594

Cat. No.: S548765

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Technical Profile of PF-04880594

PF-04880594 is a potent small-molecule inhibitor targeting RAF kinases, which are crucial components of the MAPK signaling pathway [1] [2].

Property	Detail
Molecular Formula	C ₁₉ H ₁₆ F ₂ N ₈ [1] [2]
Molecular Weight	394.38 g/mol [1]
CAS Registry Number	1111636-35-1 [1] [2]
InChIKey	HFYMVDKKBZONUOJ-UHFFFAOYSA-N [1] [2]
Mechanism of Action	RAF kinase inhibitor (BRAF/BRAFV599E/c-RAF) [1]
IC ₅₀ (BRAF)	0.19 nM [1]
IC ₅₀ (BRAF V600E)	0.13 nM [1]
IC ₅₀ (c-RAF)	0.39 nM [1]
Physical Form	Powder [1]
Solubility	Soluble in DMSO [1]

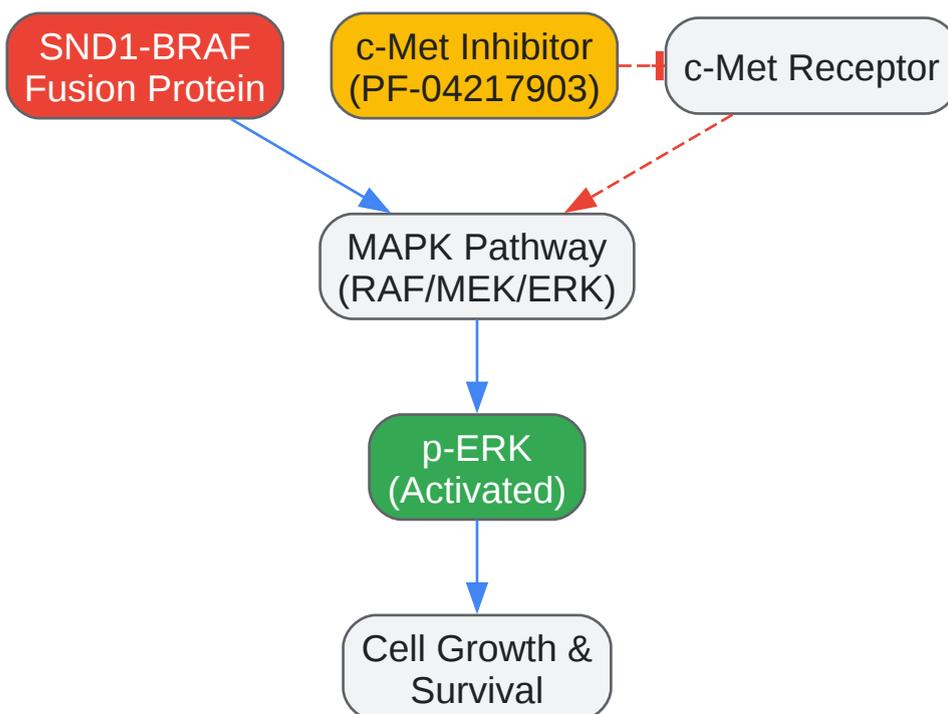
Property	Detail
Storage	Desiccate at -20°C [1]

Resistance Mechanisms and Experimental Models

One documented mechanism of resistance involves a genomic rearrangement that leads to the expression of a fusion protein, bypassing the need for upstream RAF signaling.

Resistance Model	Key Finding	Experimental Evidence
SND1-BRAF Fusion in GTL16 Gastric Carcinoma Cells [3]	A novel SND1-BRAF gene fusion causes resistance to c-Met inhibitor PF-04217903 by constitutively activating the MAPK pathway downstream of c-Met.	Resistant clones showed MAPK pathway hyperactivation via the SND1-BRAF fusion protein, conferring resistance to c-Met inhibition [3].

This mechanism can be visualized in the following signaling pathway diagram:



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The diagram above shows how the SND1-BRAF fusion protein constitutively activates the MAPK pathway, bypassing the inhibited c-Met receptor.

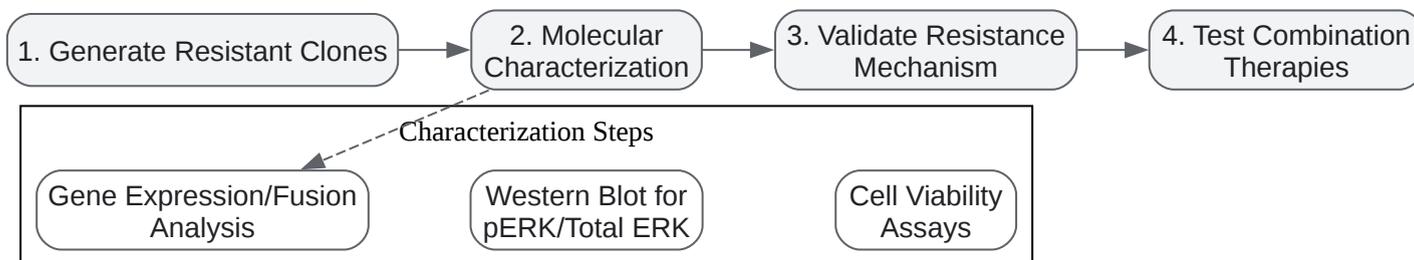
Experimental Troubleshooting Guide

Based on the documented resistance mechanism, here is a guide for related research.

Challenge	Possible Cause	Suggested Solution
Loss of efficacy of PF-04880594 in vitro.	Emergence of bypass signaling pathways that reactivate the MAPK pathway downstream of RAF.	Use combination therapy with a MEK inhibitor (e.g., PD-0325901). In the GTL16 model, this single agent effectively blocked ERK phosphorylation and cell growth [3].
Insufficient target inhibition.	RAF dimerization —a known feedback mechanism, especially with first-generation RAF inhibitors.	In mouse models, PF-04880594 treatment induced B-Raf/c-Raf dimerization; this was attenuated by co-administration of the MEK inhibitor PD-0325901 [1].
Need to confirm on-target effect.	Unclear if observed cellular effects are due to specific RAF inhibition.	Monitor phospho-ERK levels via Western blot as a key pharmacodynamic marker to confirm pathway suppression [3] [1].

Key Experimental Workflow

For researchers investigating RAF inhibitor resistance, the following workflow provides a methodological foundation:



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The experimental methodology from the source literature can be summarized as follows [3]:

- **Generation of Resistant Clones:** GTL16 cells were continuously exposed to increasing concentrations of a c-Met inhibitor over four months. Surviving clones were isolated and expanded.
- **Cell Viability Assays:** Cells were treated with compound(s) for 72 hours, and viability was measured using Cell Titer Glo reagent. Combination effects were analyzed using the BLISS independence model.
- **Strategy to Overcome Resistance:** Combination treatment with a RAF inhibitor (**PF-04880594**) and a c-Met inhibitor, or single-agent treatment with a MEK inhibitor (PD-0325901), successfully inhibited ERK activation and cell growth in the resistant clones.

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References

1. - PF | CAS:1111636-35-1 | RAF... | Manufacturer BioCrick 04880594 [biocrick.com]
2. - PF - Drug Targets, Indications, Patents - Synapse 04880594 [synapse.patsnap.com]
3. A Novel SND1-BRAF Fusion Confers Resistance to c-Met ... [journals.plos.org]

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